molecular formula C12H14FNO2 B2422158 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 667881-38-1

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B2422158
CAS RN: 667881-38-1
M. Wt: 223.247
InChI Key: AJVMKMWCEVOBPX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 4F-PHP, is a synthetic cathinone that belongs to the substituted cathinone class of compounds. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. Despite its illicit use, 4F-PHP has also been studied for its potential scientific applications.

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a key intermediate in the synthesis of diverse chemical structures. For instance, it has been utilized in the preparation of antiosteoporosis drug Lasofoxifene, demonstrating its significance in medicinal chemistry (Guo Bao-guo, 2012).

Material Science and Polymer Research

  • The compound's derivatives have been explored for enhancing electrochromic properties of conducting polymers. Specifically, a copolymer incorporating a fluoro-containing monomer related to this compound exhibited a broader range of colors and improved electrochromic performance compared to its homopolymer, highlighting its potential in advanced display technologies (Özlem Türkarslan et al., 2007).

Biochemical Applications

  • The fluorophore derivatives of this compound have been investigated for their application in living cells imaging, demonstrating the compound's utility in biological studies and potential diagnostic applications. For example, certain Schiff bases derived from similar structures have been applied in selective fluorescent "turn on" chemo-sensing of metal ions like Al3+, facilitating cellular metal staining and imaging (F. Rahman et al., 2017).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVMKMWCEVOBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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